2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 1251692-83-7
Cat. No.: VC6576315
Molecular Formula: C18H18F2N4O3S
Molecular Weight: 408.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251692-83-7 |
|---|---|
| Molecular Formula | C18H18F2N4O3S |
| Molecular Weight | 408.42 |
| IUPAC Name | 2-[(3,5-difluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C18H18F2N4O3S/c19-14-8-13(9-15(20)10-14)11-24-18(25)23-12-16(4-5-17(23)21-24)28(26,27)22-6-2-1-3-7-22/h4-5,8-10,12H,1-3,6-7,11H2 |
| Standard InChI Key | PKTUOTSFZCXCPK-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |
Introduction
Chemical Identity and Structural Features
The core structure of this compound is based on the 1,2,4-triazolo[4,3-a]pyridin-3-one scaffold, a bicyclic system featuring a pyridine ring fused to a triazole moiety . Key substituents include:
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A 3,5-difluorophenylmethyl group at position 2, introducing aromaticity and electron-withdrawing fluorine atoms.
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A piperidine-1-sulfonyl group at position 6, contributing sulfonamide functionality and tertiary amine characteristics.
Table 1: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₇F₂N₄O₃S |
| Molecular Weight | 410.41 g/mol |
| LogP (Partition Coefficient) | ~2.8 (estimated) |
| Solubility | Low aqueous solubility; soluble in DMSO |
| Hydrogen Bond Donors | 1 (triazole NH) |
| Hydrogen Bond Acceptors | 6 (triazole N, pyridine N, sulfonyl O, ketone O) |
The 3,5-difluorophenyl group enhances metabolic stability by reducing oxidative deamination, a common modification in CNS-targeted drugs . The piperidine sulfonamide moiety may improve blood-brain barrier (BBB) penetration, as sulfonamides often exhibit favorable pharmacokinetic profiles .
Synthesis and Structural Optimization
Core Scaffold Synthesis
The 1,2,4-triazolo[4,3-a]pyridin-3-one core is typically synthesized via cyclization of 2-hydrazinopyridine with urea or carbonyl reagents . For example, heating 2-hydrazinopyridine with urea at 180°C yields the triazolopyridinone scaffold in ~65% efficiency .
Table 2: Key Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core scaffold formation | 2-Hydrazinopyridine + urea, 180°C | 65 |
| 2 | N-Alkylation at position 2 | 3,5-Difluorobenzyl bromide, K₂CO₃, DMF | 72 |
| 3 | Sulfonylation at position 6 | Piperidine sulfonyl chloride, Et₃N, CH₂Cl₂ | 58 |
Pharmacological Implications
Target Prediction and Mechanism
While direct data on this compound is limited, structural analogs suggest potential activity at dopamine D2 receptors (D2R) and metabotropic glutamate receptors (mGluR2) .
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D2R Modulation: The triazolopyridinone scaffold resembles aripiprazole derivatives, which act as partial D2R agonists . Molecular modeling indicates that bulky substituents at position 2 (e.g., difluorophenylmethyl) may alter binding modes compared to reference ligands .
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mGluR2 Allosteric Modulation: The piperidine sulfonamide group is characteristic of positive allosteric modulators (PAMs) of mGluR2, as seen in patent US8993591B2 .
In Vitro and Preclinical Data
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Affinity Studies: Analogous compounds (e.g., 5e in ) exhibit D2R binding affinities (Ki) of 12–50 nM, with sulfonamide derivatives showing improved selectivity over serotonin receptors .
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BBB Penetration: Computational models (e.g., SwissADME) predict high BBB permeability (BBB score = 0.95) due to moderate lipophilicity (LogP ≈ 2.8) and low polar surface area (70 Ų) .
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Cytotoxicity: Related triazolopyridinones show IC₅₀ > 100 μM in HepG2 cells, suggesting low acute toxicity .
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